Cephemimycin

Description

The exact mass of the compound Emimycin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

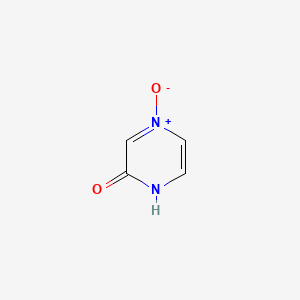

3D Structure

Properties

IUPAC Name |

4-oxido-1H-pyrazin-4-ium-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4-3-6(8)2-1-5-4/h1-3H,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJILVKTWPIWODW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=O)N1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-46-4 |

Source

|

| Record name | 2(1H)-Pyrazinone, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emimycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EMIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14TE35LHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cephemimycin (Cephamycin C)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

Cephemimycin, more commonly known as Cephamycin C, is a β-lactam antibiotic belonging to the cephamycin family. Structurally similar to cephalosporins, cephamycins are distinguished by the presence of a methoxy group at the 7α position of the cephem nucleus, which confers significant resistance to degradation by β-lactamase enzymes.

| Identifier | Value |

| Systematic (IUPAC) Name | (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₆H₂₂N₄O₉S |

| Molecular Weight | 446.43 g/mol |

| CAS Number | 34279-51-1 |

| SMILES | CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCC--INVALID-LINK--O)N |

Biosynthesis of this compound

This compound is a naturally occurring antibiotic produced by the filamentous bacterium Streptomyces clavuligerus. The biosynthesis pathway is a complex enzymatic process starting from amino acid precursors.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, this compound's antibacterial activity stems from its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. This inhibition leads to cell lysis and death. The 7-α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases.

Quantitative Data

Antibacterial Activity

This compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against many cephalosporin-resistant strains due to its stability against β-lactamases.[1]

| Organism | MIC (μg/mL) | Reference |

| Escherichia coli (cephalosporin-resistant) | Varies | [2] |

| Proteus spp. (indole-positive) | Varies | [1] |

| Serratia spp. | Varies | [1] |

| Bacteroides fragilis | Varies | [1] |

| Proteus mirabilis | Less susceptible to inoculum effect than cephalothin and cephaloridine | [2] |

Note: Specific MIC values can vary significantly between studies and bacterial strains.

Production in Streptomyces clavuligerus

The production of this compound can be influenced by fermentation conditions.

| Condition | This compound C Yield | Reference |

| Optimized solid-state fermentation | 21.68 ± 0.76 mg/gds | |

| Optimized solid-state fermentation with amino acid supplementation | 27.41 ± 0.65 mg/gds |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces clavuligerus Fermentation Broth

This protocol is a generalized procedure based on common methodologies for the isolation of β-lactam antibiotics.

Methodology:

-

Fermentation: Streptomyces clavuligerus is cultured in a suitable fermentation medium under optimized conditions to promote the production of this compound C.

-

Cell Removal: The fermentation broth is centrifuged to pellet the bacterial cells. The supernatant, which contains the secreted this compound C, is collected.

-

Filtration: The supernatant is subjected to microfiltration and ultrafiltration to remove residual cells and large macromolecules.

-

Ion-Exchange Chromatography: The filtered broth is passed through an ion-exchange chromatography column, typically an anionic resin, to which this compound C will bind.

-

Elution: The bound this compound C is eluted from the column using a suitable buffer system, often involving a salt gradient.

-

Further Purification: The eluate may be further purified using techniques such as gel filtration chromatography or reversed-phase high-performance liquid chromatography (HPLC) to achieve a higher purity.

-

Analysis and Quantification: The concentration and purity of the isolated this compound C are determined using analytical HPLC or a microbiological bioassay.

Quantification of this compound C by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A common mobile phase is a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound C.

-

Sample Preparation: Dilute the sample containing this compound C to a concentration within the linear range of the assay.

-

Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Detection: Monitor the elution of this compound C using a UV detector at an appropriate wavelength (typically around 254 nm).

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound C in the sample by interpolating its peak area on the calibration curve.

Microbiological Bioassay for this compound C Activity

This assay determines the concentration of active this compound C by measuring its inhibitory effect on a susceptible bacterial strain.

Materials:

-

Indicator microorganism (e.g., a strain of Escherichia coli susceptible to this compound C)

-

Nutrient agar plates

-

Sterile paper discs

-

Standard solutions of this compound C

Procedure:

-

Plate Preparation: Prepare nutrient agar plates and seed them with a lawn of the indicator microorganism.

-

Standard and Sample Application: Apply known concentrations of this compound C standards and the unknown samples to sterile paper discs.

-

Incubation: Place the discs on the seeded agar plates and incubate under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) for each standard and sample.

-

Quantification: Create a standard curve by plotting the diameter of the zone of inhibition against the logarithm of the concentration of the standards. Determine the concentration of active this compound C in the sample by interpolation from the standard curve.

References

The Dawn of a New Antibiotic Class: A Technical Guide to the Discovery and Origin of Cephemimycins (Cephamycins)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against microbial resistance, the discovery of novel antibiotic scaffolds is paramount. This technical guide delves into the seminal discovery and origin of the cephemimycin class of antibiotics, more commonly known as cephamycins. These potent β-lactam compounds, closely related to the cephalosporins, introduced a new paradigm in antibacterial therapy with their unique structural features and enhanced resistance to bacterial β-lactamases. This document provides a comprehensive overview of their initial isolation, the producing microorganisms, their biosynthetic pathway, and the experimental methodologies that underpinned their discovery.

Discovery and Origin

The discovery of cephamycins was a significant milestone in antibiotic research, emerging from a dedicated screening program at the Merck Sharp & Dohme Research Laboratories. The initial findings were first presented at the 11th Interscience Conference on Antimicrobial Agents and Chemotherapy in Atlantic City, New Jersey, in October 1971.[1] A subsequent publication in 1972 by E. O. Stapley and his team formally announced the discovery of this new family of β-lactam antibiotics.[1][2]

The research involved screening a multitude of actinomycetes isolated from soil samples for the production of novel antibacterial agents.[2] This systematic approach led to the identification of several Streptomyces species that produced a new class of compounds structurally related to cephalosporin C but possessing a unique 7α-methoxy group.[2] This substitution proved to be a critical factor in their enhanced stability against β-lactamases, enzymes responsible for inactivating many penicillin and cephalosporin antibiotics.[3][4]

Producing Microorganisms

The original research identified eight different species of Streptomyces capable of producing one or more members of the cephamycin family.[1][2] Among these, two were highlighted for their production capabilities:

-

Streptomyces griseus (NRRL 3851): Producer of cephamycins A and B.[5]

-

Streptomyces lactamdurans (NRRL 3802): A newly described species at the time, identified as the producer of cephamycin C.[2][5]

Other cephamycin-producing organisms include Streptomyces clavuligerus and Nocardia lactamdurans.[6]

Biosynthesis of Cephamycin C

The biosynthesis of cephamycin C is a complex enzymatic process that shares its initial steps with the penicillin and cephalosporin pathways. The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

A schematic of the biosynthetic pathway is presented below, followed by a detailed Graphviz diagram. The pathway can be broadly divided into three stages:

-

Formation of the Tripeptide Intermediate: The non-ribosomal peptide synthetase, ACV synthetase (encoded by the pcbAB gene), catalyzes the formation of the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide.

-

Formation of the Bicyclic Cephem Nucleus: The ACV tripeptide is oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N. This is followed by the epimerization of the L-α-aminoadipyl side chain to the D-configuration by isopenicillin N epimerase. The five-membered thiazolidine ring is then expanded to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS or expandase).

-

Tailoring Steps to Yield Cephamycin C: A series of modifications to the cephalosporin intermediate, deacetoxycephalosporin C, leads to the final cephamycin C molecule. These include hydroxylation, carbamoylation, and the characteristic methoxylation at the C-7 position.

Diagram of the Cephamycin C Biosynthesis Pathway

References

- 1. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Cephemimycin: Production, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cephemimycin, a class of β-lactam antibiotics. It delves into the microorganisms known to produce these compounds, their natural origins, and the methodologies for their fermentation, isolation, and analysis. This document is intended to serve as a valuable resource for professionals engaged in antibiotic research and development.

This compound-Producing Organisms and Natural Sources

Cephemimycins, also known as cephamycins, are naturally produced by a select group of filamentous bacteria belonging to the order Actinomycetales. These microorganisms are predominantly found in soil environments, which serve as the primary natural reservoir for their discovery.

Primary Producing Genera:

-

Streptomyces : This genus is the most prolific source of Cephemimycins. Several species have been identified as producers, including:

-

Nocardia : Certain species within this genus are also known to produce Cephemimycins, such as:

-

Nocardia lactamdurans

-

Natural Habitat:

The vast majority of these antibiotic-producing actinomycetes have been isolated from soil samples collected from diverse geographical locations.[1][2] The ecological role of this compound production in the soil is believed to be related to microbial competition, where it provides a survival advantage by inhibiting the growth of other bacteria.

Fermentation for this compound Production

The production of this compound is achieved through controlled fermentation processes. Both submerged and solid-state fermentation techniques have been successfully employed, with the choice of method often depending on the specific producing strain and the desired scale of production.

Fermentation Media

The composition of the fermentation medium is critical for optimal growth of the producing microorganism and for high yields of this compound. A variety of media, ranging from complex to synthetic, have been described.

Table 1: Composition of Selected Fermentation Media for this compound C Production by Streptomyces clavuligerus

| Component | Medium 1 (Solid-State) | Medium 2 (Submerged) |

| Primary Substrate | Cottonseed Meal | Starch or Glycerol |

| Nitrogen Source | Ammonium Oxalate | Soybean Meal, L-lysine, Yeast Extract |

| Phosphate Source | Potassium Dihydrogen Phosphate | K₂HPO₄ |

| Minerals/Salts | Not specified | MgSO₄·7H₂O, CaCl₂·2H₂O, NaCl, FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O |

| Buffer | Not applicable | MOPS |

| pH | Not specified | 6.8 |

Fermentation Parameters

Optimal fermentation conditions are crucial for maximizing this compound yield. Key parameters that are typically controlled include temperature, pH, aeration, and agitation.

Table 2: Fermentation Parameters for this compound C Production

| Parameter | S. clavuligerus (Solid-State) | S. clavuligerus (Submerged) |

| Temperature | Not specified | Not specified |

| pH | Not specified | Controlled at 6.8 |

| Incubation Time | Not specified | Not specified |

| Aeration | Passive | Not specified |

| Agitation | Static | Not specified |

Quantitative Production Data

The yield of this compound can vary significantly depending on the producing strain, fermentation method, and optimization of culture conditions. To date, the most comprehensive quantitative data available is for this compound C.

Table 3: Reported Yields of this compound C

| Producing Organism | Fermentation Type | Reported Yield |

| Streptomyces clavuligerus NT4 | Solid-State (Optimized) | 27.41 ± 0.65 mg/gds |

| Streptomyces clavuligerus NT4 | Solid-State (Unoptimized) | 10.50 ± 1.04 mg/gds |

gds: grams of dry substrate

Biosynthesis of this compound

The biosynthetic pathway of Cephemimycins is closely related to that of other β-lactam antibiotics, such as penicillins and cephalosporins. The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Key Enzymatic Steps in Cephamycin C Biosynthesis:

-

Tripeptide Formation: The initial step involves the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).

-

Bicyclic Ring Formation: Isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of ACV to form isopenicillin N, the first intermediate with a β-lactam ring.

-

Epimerization: Isopenicillin N is then converted to penicillin N.

-

Ring Expansion: A key step is the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).

-

Hydroxylation: DAOC is hydroxylated to form deacetylcephalosporin C (DAC).

-

Carbamoylation: A carbamoyl group is transferred to the 3'-hydroxyl group of DAC.

-

7-α-Methoxylation: The final step, unique to cephamycin biosynthesis, is the introduction of a methoxy group at the 7-α position of the cephem nucleus. This reaction is catalyzed by a two-component enzyme system.

References

- 1. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a 7-alpha-methoxycephalosporin. Incorporation of molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Cephemimycin in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephemimycin, also known as cephamycin C, is a β-lactam antibiotic produced by several species of actinomycetes, most notably Streptomyces clavuligerus and Streptomyces cattleya.[1] Its potent antibacterial activity and resistance to many β-lactamases make it a molecule of significant interest in the ongoing search for new and effective antimicrobial agents. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Streptomyces, detailing the genetic organization, enzymatic steps, regulatory networks, and key experimental methodologies used to elucidate this complex process.

I. The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a contiguous cluster on the Streptomyces chromosome.[1] This clustering facilitates the coordinated regulation of the entire pathway. In many producing organisms, such as S. clavuligerus, the cephamycin C gene cluster is located adjacent to the clavulanic acid biosynthetic gene cluster, forming a "super-cluster" that encodes the production of both a β-lactam antibiotic and a β-lactamase inhibitor.[2]

The core cephamycin C cluster contains genes encoding all the necessary biosynthetic enzymes, as well as regulatory proteins and transport/resistance genes.[3][4][5] Key structural genes include those for the synthesis of the tripeptide precursor, the formation of the bicyclic penicillin nucleus, and the subsequent modifications that characterize the cephamycin molecule.

II. The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of this compound C is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic conversions. The pathway can be broadly divided into early, middle, and late stages.

A. Early Stages: Formation of the ACV Tripeptide

-

Precursor Synthesis (α-aminoadipic acid): The pathway begins with the formation of the non-proteinogenic amino acid L-α-aminoadipic acid (α-AAA) from L-lysine. This conversion is a two-step process catalyzed by lysine-6-aminotransferase (LAT), encoded by the lat gene, and piperideine-6-carboxylate dehydrogenase (PCD), encoded by the pcd gene.[2][6]

-

Tripeptide Assembly: The three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—are condensed into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial step is catalyzed by a large, multidomain non-ribosomal peptide synthetase (NRPS) called ACV synthetase (ACVS), encoded by the pcbAB gene.[7][8]

B. Middle Stages: Formation of the Cephalosporin Core

-

Cyclization to Isopenicillin N: The linear ACV tripeptide is oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by pcbC, to form isopenicillin N. This is the first intermediate in the pathway with a bicyclic β-lactam structure and antibacterial activity.[3][7]

-

Epimerization to Penicillin N: The L-α-aminoadipyl side chain of isopenicillin N is converted to its D-isomer by isopenicillin N epimerase (IPNE), encoded by cefD, yielding penicillin N.[9]

-

Ring Expansion to Deacetoxycephalosporin C (DAOC): The five-membered thiazolidine ring of penicillin N is expanded into a six-membered dihydrothiazine ring to form deacetoxycephalosporin C (DAOC). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase, which is encoded by the cefE gene.[2]

C. Late Stages: Tailoring Reactions to Yield this compound C

-

Hydroxylation to Deacetylcephalosporin C (DAC): DAOC is hydroxylated at the C-3' position to form deacetylcephalosporin C (DAC). This step is carried out by deacetylcephalosporin C hydroxylase (DAOC/DAC synthase), encoded by the cefF gene.[10]

-

Carbamoylation: The hydroxyl group at C-3' of DAC is then carbamoylated to produce O-carbamoyldeacetylcephalosporin C. This reaction is catalyzed by O-carbamoyltransferase, encoded by the cmcH gene.[2]

-

Methoxylation at C-7: The final and defining step in this compound C biosynthesis is the introduction of a methoxy group at the C-7 position of the cephem nucleus. This is a two-step process involving two enzymes, CmcI and CmcJ. CmcJ, a hydroxylase, first introduces a hydroxyl group at C-7. Subsequently, CmcI, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, methylates this hydroxyl group to form the final product, this compound C.[5][11]

III. Visualization of the Biosynthetic Pathway

The following diagram illustrates the enzymatic steps involved in the conversion of the precursor amino acids to this compound C.

Caption: The biosynthetic pathway of this compound C in Streptomyces.

IV. Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily by a pathway-specific activator protein called CcaR (Cephamycin and Clavulanic Acid Regulator).

A. The CcaR Regulatory Cascade

CcaR is a member of the Streptomyces antibiotic regulatory protein (SARP) family and is encoded by the ccaR gene located within the cephamycin C gene cluster.[3][11] It acts as a positive regulator, and its presence is essential for the biosynthesis of both cephamycin C and clavulanic acid.[11] Disruption of the ccaR gene leads to a dramatic decrease in the transcription of key biosynthetic genes and a complete loss of antibiotic production.[11][12]

CcaR exerts its control by binding to specific heptameric sequences in the promoter regions of several genes within the cephamycin C and clavulanic acid clusters.[3] Genes directly activated by CcaR include lat (the first step in the pathway), the bidirectional cefD-cmcI promoter, and cefF.[3] CcaR also autoregulates its own expression by binding to its own promoter.[3]

B. Visualization of the CcaR Regulatory Network

The following diagram illustrates the regulatory role of CcaR on the this compound C biosynthetic gene cluster.

Caption: CcaR regulatory network for this compound C biosynthesis.

C. Nutritional Regulation

Besides pathway-specific regulation, this compound production is also influenced by nutritional factors. High concentrations of glucose have been shown to negatively regulate biosynthesis, in part by repressing the formation of ACV and the activity of DAOCS.[6] Phosphate levels also play a regulatory role, with high concentrations repressing several enzymes in the pathway, particularly ACV synthetase.[8] Conversely, the choice of nitrogen source can significantly impact yields, with asparagine generally being a better source than ammonium for both enzyme biosynthesis and overall cephamycin C production.[13]

V. Quantitative Data

The following tables summarize key quantitative data related to the enzymes and production of this compound C.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Gene | Substrate | Km (µM) | Source Organism |

| Isopenicillin N Synthase (IPNS) | pcbC | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 180 | S. lactamdurans |

| Deacetoxycephalosporin C Synthase (DAOCS) | cefE | Penicillin N | 50 | S. clavuligerus |

| Deacetylcephalosporin C Hydroxylase (DAOCH) | cefF | Deacetoxycephalosporin C (DAOC) | 59 | S. clavuligerus |

| Deacetylcephalosporin C Hydroxylase (DAOCH) | cefF | α-Ketoglutarate | 10 | S. clavuligerus |

Data compiled from references[10][14].

Table 2: Impact of ccaR Manipulation on Gene Expression and this compound C Production

| Strain/Condition | Target Gene(s) | Fold Change in Gene Expression | Change in this compound C Production |

| ccaR disruption (ccaR::aph) | lat | ~2200-fold decrease | Production abolished |

| ccaR disruption (ccaR::aph) | cmcI | ~1087-fold decrease | Production abolished |

| ccaR disruption (ccaR::aph) | pcbAB-pcbC-cefD-cefE-cmcJ-cmcH | 225 to 359-fold decrease | Production abolished |

| ccaR overexpression (multicopy plasmid) | ccaR | ~5.1-fold increase | ~6.1-fold increase |

| ccaR overexpression (multicopy plasmid) | lat, cmcI | ~5-fold increase | ~6.1-fold increase |

Data compiled from reference[11].

Table 3: this compound C Production Titers under Various Conditions

| Streptomyces Strain | Fermentation Condition | Key Parameter | This compound C Titer |

| S. clavuligerus NT4 | Solid-State Fermentation (SSF) | Unoptimized | 10.50 ± 1.04 mg/gds |

| S. clavuligerus NT4 | Solid-State Fermentation (SSF) | Optimized | 21.68 ± 0.76 mg/gds |

| S. clavuligerus NT4 | Solid-State Fermentation (SSF) | Optimized + Amino Acids | 27.41 ± 0.65 mg/gds |

| S. clavuligeruslat mutant | Submerged Fermentation | lat gene disrupted | Production abolished |

| S. clavuligerus wild-type | Fed-batch culture | Glycerol feeding | ~300-400 mg/L |

gds = grams of dried substrate. Data compiled from references[1][6][7].

VI. Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key methodologies.

A. Gene Disruption and Complementation

Gene disruption is a fundamental technique used to establish the function of a specific gene in a biosynthetic pathway.

General Protocol for Gene Disruption in Streptomyces (e.g., ccaR disruption):

-

Construct a Disruption Vector:

-

Clone flanking regions (typically ~1-2 kb) of the target gene (ccaR) upstream and downstream of an antibiotic resistance cassette (e.g., apramycin resistance, apr) in an E. coli vector that cannot replicate in Streptomyces.

-

The vector should also contain a counter-selectable marker if a two-step recombination strategy is planned.

-

-

Introduce the Vector into Streptomyces:

-

Transfer the non-replicating disruption vector from a donor E. coli strain (e.g., ET12567/pUZ8002) into S. clavuligerus via intergeneric conjugation.

-

Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid (e.g., medium containing the antibiotic for which the cassette provides resistance).

-

-

Select for Double Crossover Events:

-

Culture the primary exconjugants under non-selective conditions to allow for a second crossover event to occur, which will result in the replacement of the wild-type gene with the resistance cassette-disrupted version.

-

Screen for colonies that have lost the vector backbone (if a counter-selection marker is used) and are sensitive to the antibiotic associated with the vector's resistance marker.

-

-

Confirm the Disruption:

-

Verify the correct gene replacement in putative mutants using PCR with primers flanking the target gene and Southern blot analysis.

-

Complementation: To confirm that the observed phenotype is due to the gene disruption, the wild-type gene is reintroduced into the mutant on a replicative or integrative plasmid. Restoration of this compound C production confirms the gene's function.

B. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of biosynthetic genes under different conditions or in different genetic backgrounds.

General Protocol for qRT-PCR Analysis:

-

RNA Isolation:

-

Grow S. clavuligerus cultures to the desired time point (e.g., early, mid, and late exponential phase).

-

Harvest mycelia and immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent.

-

Extract total RNA using a suitable kit or method, including a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

Real-Time PCR:

-

Set up PCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target biosynthetic genes (lat, pcbC, cefE, etc.) and a validated reference gene (e.g., hrdB) for normalization.

-

Run the reactions in a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing the expression to the reference gene.

-

C. Enzyme Purification and Kinetic Analysis

Characterizing the enzymes of the pathway provides crucial insights into their catalytic mechanisms and potential rate-limiting steps.

General Protocol for Enzyme Purification (e.g., DAOCH):

-

Cell-Free Extract Preparation:

-

Grow a high-density culture of S. clavuligerus.

-

Harvest and wash the mycelia, then resuspend in a suitable buffer.

-

Lyse the cells using methods such as sonication or a French press.

-

Clarify the lysate by centrifugation to obtain a cell-free extract.

-

-

Protein Fractionation and Chromatography:

-

Perform an initial fractionation of the cell-free extract using ammonium sulfate precipitation.

-

Subject the protein fraction containing the enzyme of interest to a series of chromatographic steps. This may include:

-

Anion-exchange chromatography (e.g., DEAE-Sepharose).

-

Hydrophobic interaction chromatography.

-

Gel filtration chromatography (for size-based separation).

-

-

-

Purity Assessment:

-

Monitor the purification progress at each step by assaying for enzyme activity and running samples on SDS-PAGE to assess purity.

-

Enzyme Assay and Kinetic Analysis:

-

Develop a specific assay to measure the activity of the purified enzyme. For DAOCH, this would involve incubating the enzyme with its substrate (DAOC), co-factors (α-ketoglutarate, Fe²⁺), and monitoring the formation of the product (DAC) over time using HPLC.[10]

-

To determine Km, vary the concentration of one substrate while keeping others saturated, measure the initial reaction velocities, and fit the data to the Michaelis-Menten equation.

D. Visualization of Experimental Workflow

The following diagram outlines a typical workflow for investigating the function of a gene in the this compound pathway.

Caption: Workflow for functional analysis of a biosynthetic gene.

VII. Conclusion

The biosynthetic pathway of this compound in Streptomyces is a well-characterized example of microbial secondary metabolism. The clustering of the biosynthetic genes, coupled with the hierarchical regulatory control exerted by the CcaR protein, provides an efficient system for the production of this important antibiotic. A thorough understanding of this pathway, from the enzymatic reactions to the intricate regulatory networks, is essential for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a framework for further research aimed at enhancing this compound titers, generating novel derivatives through biosynthetic engineering, and discovering new regulatory elements that could be exploited for industrial production.

References

- 1. Comparative Transcriptome Analysis of Streptomyces Clavuligerus in Response to Favorable and Restrictive Nutritional Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Investigation of the Streptomyces clavuligerus cephamycin C gene cluster and its regulation by the CcaR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Gene Replacement Technology to Streptomyces clavuligerus Strain Development for Clavulanic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing [mdpi.com]

- 8. Partial purification and characterization of isopenicillin N epimerase activity from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deacetoxycephalosporin C hydroxylase of Streptomyces clavuligerus. Purification, characterization, bifunctionality, and evolutionary implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Streptomyces clavuligerus Cephamycin C Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptomyces clavuligerus: The Omics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Selection and validation of reference genes for normalizing qRT‒PCR gene expression studies in Colletotrichum gloeosporioides and interaction with the guava plants [frontiersin.org]

- 13. Purification and characterization of the isopenicillin N synthase of Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Cephemimycin: A Technical Guide to its Action as a β-Lactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephemimycins are a class of β-lactam antibiotics, closely related to cephalosporins, that exhibit a potent bactericidal effect against a broad spectrum of bacteria, including many strains resistant to other β-lactam agents. A key structural feature of cephemimycins is the presence of a 7-alpha-methoxyl group, which confers significant stability against a wide range of β-lactamase enzymes, a common mechanism of bacterial resistance. This technical guide provides an in-depth exploration of the mechanism of action of cephemimycins, focusing on their interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of bacterial cell wall synthesis. The guide also presents a summary of their antimicrobial activity and detailed experimental protocols for assessing their efficacy.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of cephemimycins is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is achieved through the covalent inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes critical for the final steps of peptidoglycan assembly.

The β-lactam ring of the cephemimycin molecule mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This structural similarity allows the antibiotic to bind to the active site of these enzymes. The strained β-lactam ring then undergoes nucleophilic attack by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible inactivation of PBPs halts the transpeptidation reaction, the cross-linking of peptidoglycan chains, which is vital for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.

A notable characteristic of some cephemimycins, such as CS-1170, is their high affinity for a specific subset of PBPs in Gram-negative bacteria like Escherichia coli. CS-1170 demonstrates strong binding to PBPs 1A, 1Bs, 3, 4, 5, and 6, while showing a lower affinity for PBP-2. This differential binding profile can influence the specific morphological changes observed in bacteria upon exposure to the antibiotic.

Caption: Mechanism of this compound Action.

Quantitative Data: PBP Binding Affinity and Antimicrobial Activity

The efficacy of cephemimycins is quantified by their binding affinity to target PBPs, often expressed as the half-maximal inhibitory concentration (IC50), and their antimicrobial activity against various bacterial strains, measured as the minimum inhibitory concentration (MIC).

Penicillin-Binding Protein (PBP) Affinity

The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently or radioactively labeled penicillin to the PBPs. A lower IC50 value indicates a higher binding affinity.

| Antibiotic | Bacterium | PBP | IC50 (µg/mL) |

| Cefoxitin | Neisseria gonorrhoeae | PBP1 | >2 |

| PBP2 | 0.21 | ||

| Pseudomonas aeruginosa | PBP4 | 1.5 | |

| Streptococcus pneumoniae | PBP1a | 0.09 | |

| PBP2a | >128 | ||

| PBP2b | >128 | ||

| PBP2x | 0.08 | ||

| PBP3 | 0.003 |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The MIC50 and MIC90 values represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

| Antibiotic | Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Cefoxitin | Staphylococcus aureus (MRSA, high cefazolin MIC) | - | 512[1][2] |

| Staphylococcus aureus (MRSA, low cefazolin MIC) | - | 16[1][2] | |

| Escherichia coli (ESBL-producing) | - | 4[3][4] | |

| Bacteroides fragilis | 8 | 32[5] | |

| Cefmetazole | Staphylococcus aureus (MRSA, high cefazolin MIC) | - | 512[1][2] |

| Staphylococcus aureus (MRSA, low cefazolin MIC) | - | 16[1][2] | |

| Escherichia coli (ESBL-producing) | ≤1 | 4[6] | |

| Bacteroides fragilis | - | 64[5] | |

| Cefotetan | Staphylococcus aureus | - | 16[7] |

| Escherichia coli (ESBL-producing) | 0.25 | 2[8][9] | |

| Bacteroides fragilis | 5.4 | 23[10] |

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Caption: MIC Determination Workflow.

Detailed Methodology:

-

Preparation of Antibiotic Dilutions: A stock solution of the this compound antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air for aerobic bacteria, anaerobic conditions for anaerobes) at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plate is examined visually for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay measures the ability of a test antibiotic (this compound) to compete with a labeled penicillin for binding to PBPs.

Caption: PBP Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction, which is rich in PBPs. The membrane pellet is washed and resuspended in a suitable buffer.

-

Competitive Binding: Aliquots of the membrane preparation are incubated with a range of concentrations of the unlabeled this compound antibiotic for a specific period to allow for binding to the PBPs.

-

Labeling: A fixed, saturating concentration of a labeled penicillin, such as Bocillin FL (a fluorescent penicillin derivative) or radiolabeled penicillin G, is added to the reaction mixtures and incubated to allow the labeled penicillin to bind to any PBPs not occupied by the this compound.

-

Separation and Detection: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Quantification and Analysis: The gel is visualized using an appropriate method for the label used (e.g., fluorescence imaging for Bocillin FL or autoradiography for a radiolabeled penicillin). The intensity of the band corresponding to each PBP is quantified. The percentage of inhibition of labeled penicillin binding is plotted against the concentration of the this compound, and the IC50 value is determined from the resulting dose-response curve.

Conclusion

Cephemimycins represent a valuable class of β-lactam antibiotics with a potent mechanism of action centered on the irreversible inhibition of bacterial penicillin-binding proteins. Their inherent stability to β-lactamases provides a significant advantage in combating resistant bacterial strains. The quantitative data on PBP affinity and MIC values, coupled with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this important antibiotic class.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity [frontiersin.org]

- 3. Cefoxitin as an Alternative to Carbapenems in a Murine Model of Urinary Tract Infection Due to Escherichia coli Harboring CTX-M-15-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Study of Cefoxitin as an Alternative Antibiotic Therapy to Carbapenems in Treatment of Urinary Tract Infections Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A five-year multicenter study of the susceptibility of the Bacteroides fragilis group isolates to cephalosporins, cephamins, penicillins, clindamycin, and metronidazole in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Cefotetan: antibacterial activity against Staphylococcus aureus in the presence of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Cephemimycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephemimycin C is a member of the cephamycin class of β-lactam antibiotics.[1] Like other β-lactams, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound C, detailing its activity against a range of clinically relevant bacteria. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Antibacterial Spectrum of this compound C

This compound C demonstrates a broad spectrum of activity, with notable potency against Gram-negative bacteria, including strains that exhibit resistance to other cephalosporin antibiotics. Its efficacy is less pronounced against Gram-positive organisms when compared to some other cephalosporins.[1]

Quantitative Antimicrobial Activity

The in vitro activity of this compound C against a variety of bacterial species is summarized in the following table. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

| Bacterial Species | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative | Data not available |

| Proteus spp. | Gram-negative | Data not available |

| Providencia spp. | Gram-negative | Data not available |

| Staphylococcus aureus | Gram-positive | Data not available |

| Enterococcus faecalis | Gram-positive | Data not available |

Qualitative assessments indicate that this compound C is more active against Gram-negative organisms than this compound A and B.[1] It has shown effectiveness against clinically isolated strains of Proteus, Providencia, and Escherichia coli that are resistant to other cephalosporins.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action of this compound C, consistent with other β-lactam antibiotics, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is mediated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.

The following diagram illustrates the signaling pathway of β-lactam antibiotic-mediated cell death:

Experimental Protocols

The determination of the antibacterial spectrum of this compound C relies on standardized in vitro susceptibility testing methods. The two primary methods employed are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Workflow:

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound C is prepared and serially diluted in a multi-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the bacterial suspension.

-

Incubation: The inoculated plate is incubated under appropriate atmospheric conditions and temperature (usually 35-37°C) for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound C that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

Workflow:

Detailed Steps:

-

Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of this compound C.

-

Inoculum Preparation: Standardized suspensions of the test bacteria are prepared.

-

Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound C that inhibits the visible growth of the organism on the agar.

Conclusion

This compound C exhibits a notable antibacterial profile, particularly against Gram-negative bacteria that are often resistant to other cephalosporins. Its mechanism of action, centered on the inhibition of cell wall synthesis, is a well-established target for antibacterial therapy. While qualitative data underscores its potential, a comprehensive understanding of its antibacterial spectrum necessitates the generation of robust quantitative MIC data against a wide array of clinically significant pathogens. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential in vitro evaluations. Further research into the specific interactions of this compound C with bacterial PBPs and the downstream cellular consequences will be invaluable for its future development and potential clinical application.

References

A Technical Guide to the Core Differences Between Cephamycins and Cephalosporins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key distinctions between two important classes of β-lactam antibiotics: cephamycins and cephalosporins. While structurally similar, their subtle chemical variations lead to significant differences in their antibacterial spectrum, resistance to enzymatic degradation, and clinical applications. This document provides a comprehensive overview of their mechanisms of action, comparative in vitro activity, and the experimental protocols used for their evaluation.

Structural and Mechanistic Distinctions

Cephamycins and cephalosporins share a common bicyclic core structure known as the cephem nucleus. However, the defining feature of cephamycins is the presence of a methoxy group at the 7α position of this nucleus.[1][2] This seemingly minor addition has profound implications for the antibiotic's stability and efficacy.

Both classes of antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[3][4][5] The inhibition of PBPs leads to a weakened cell wall and ultimately, cell lysis. The shared β-lactam ring is the key pharmacophore responsible for this activity.

The primary advantage conferred by the 7α-methoxy group in cephamycins is a significant increase in resistance to hydrolysis by β-lactamase enzymes.[1][2][6] These enzymes, produced by many resistant bacteria, are a primary mechanism of defense against β-lactam antibiotics. By sterically hindering the approach of β-lactamases to the β-lactam ring, the methoxy group protects the antibiotic from inactivation, thereby broadening its spectrum of activity to include some β-lactamase-producing organisms.[2]

Comparative In Vitro Activity

The structural differences between cephamycins and cephalosporins translate into distinct antibacterial spectra. While both classes are broad-spectrum antibiotics, cephamycins generally exhibit enhanced activity against anaerobic bacteria and certain Gram-negative organisms that are resistant to early-generation cephalosporins.[1][6]

Below are tables summarizing the Minimum Inhibitory Concentrations (MICs) for representative cephamycins and cephalosporins against a range of clinically relevant bacteria. The data has been compiled from various in vitro studies.

Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacteria

| Organism | Cefoxitin (Cephamycin) | Cephalothin (1st Gen Cephalosporin) | Cefotaxime (3rd Gen Cephalosporin) | Ceftriaxone (3rd Gen Cephalosporin) |

| Escherichia coli | >100 | >100 | ≤0.06 - 0.25 | 0.12 |

| Klebsiella pneumoniae | 6.3 | >100 | ≤0.06 - 0.5 | 0.12 |

| Proteus mirabilis | 6.3 | 6.3 | ≤0.06 | 0.12 |

| Serratia marcescens | 25 | >100 | 0.5 | 2 |

| Bacteroides fragilis | 12.5 | >100 | 32 | >128 |

Data compiled from multiple sources.[1][7][8]

Table 2: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria

| Organism | Cefoxitin (Cephamycin) | Cephalothin (1st Gen Cephalosporin) | Cefotaxime (3rd Gen Cephalosporin) | Ceftriaxone (3rd Gen Cephalosporin) |

| Staphylococcus aureus (MSSA) | 3.1 | 0.4 | 4 | 4 |

| Streptococcus pneumoniae | 1.6 | 0.1 | ≤0.015 | 0.03 |

| Streptococcus pyogenes | 0.2 | ≤0.05 | ≤0.015 | 0.03 |

Data compiled from multiple sources.[1]

Mechanisms of Resistance

Bacterial resistance to both cephamycins and cephalosporins can arise through several mechanisms:

-

β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. As previously mentioned, cephamycins are generally more resistant to these enzymes than many cephalosporins.[2][6]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective. This is the mechanism behind methicillin resistance in Staphylococcus aureus (MRSA).[3]

-

Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in Gram-negative bacteria, can restrict the entry of antibiotics into the cell.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their PBP targets.

Experimental Protocols

The in vitro activity of cephamycins and cephalosporins is primarily determined using antimicrobial susceptibility testing (AST) methods. The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Antibiotic Stock Solutions: Prepare stock solutions of the cephamycin and cephalosporin to be tested in a suitable solvent.

-

Prepare Serial Dilutions: Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare Bacterial Inoculum: Culture the test organism on an appropriate agar medium. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB and add a standardized volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

References

- 1. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 5. Cefoxitin and Cephalothin: Antimicrobial Activity, Human Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asm.org [asm.org]

- 7. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]

A Technical Guide to the Natural Variants of Cephemimycin: A, B, and C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cephemimycins are a family of naturally occurring β-lactam antibiotics produced by various species of actinomycetes, notably Streptomyces.[1][2] Structurally related to the cephalosporins, they are distinguished by the presence of a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes.[3] This key feature has made them and their semi-synthetic derivatives valuable in treating infections caused by bacteria that are resistant to other β-lactam antibiotics.[3][4] This guide provides a comprehensive technical overview of the three primary natural variants: Cephemimycin A, B, and C, focusing on their chemical structures, biological activities, isolation and characterization methods, and biosynthetic pathway.

Chemical Structures

The core structure of the Cephemimycins is the 7-methoxy-3-cephem-4-carboxylic acid nucleus. The natural variants A, B, and C differ in the substituent at the C-3 position of this nucleus.

This compound A:

This compound B:

This compound C:

Caption: Biosynthetic pathway of Cephemimycins.

Experimental Workflow: Isolation and MIC Testing

The following diagram illustrates the general workflow for the isolation, purification, and biological evaluation of the this compound variants.

References

- 1. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cephemimycin from Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Cephemimycin, a β-lactam antibiotic, from the fermentation broth of Streptomyces clavuligerus. The protocol is designed to yield a highly purified product suitable for further research and development.

I. Introduction

This compound, a member of the cephamycin family of antibiotics, is a valuable precursor for the synthesis of semi-synthetic antibiotics such as cefoxitin and cefotetan. Its unique 7-methoxy group confers resistance to β-lactamase enzymes, making it a compound of significant interest. This protocol outlines a multi-step purification strategy involving clarification, adsorption chromatography, and ion-exchange chromatography to isolate this compound from the complex milieu of a fermentation culture.

II. Data Presentation

The following table summarizes the quantitative data for a typical purification of this compound from a 1-liter culture of Streptomyces clavuligerus. Please note that these values are representative and may vary depending on the specific fermentation conditions and batch.

| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Culture Supernatant | 1000 | 5000 | 1,000,000 | 200 | 100 | 1 |

| Microfiltration & Ultrafiltration | 950 | 1500 | 950,000 | 633 | 95 | 3.2 |

| Amberlite XAD4 Adsorption | 100 | 300 | 855,000 | 2850 | 85.5 | 14.3[1] |

| Q Sepharose XL Ion-Exchange | 50 | 50 | 726,750 | 14,535 | 72.7 | 72.7 |

| C18 SPE (Desalting) | 10 | 45 | 689,000 | 15,311 | 68.9 | 76.6 |

*One Unit of activity is defined as the amount of this compound required to produce a zone of inhibition of a specific diameter against a susceptible bacterial strain, such as a β-lactam sensitive strain of Escherichia coli.[2]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments in the extraction and purification of this compound.

A. Fermentation of Streptomyces clavuligerus

-

Inoculum Preparation : Inoculate a suitable seed medium with a stock culture of Streptomyces clavuligerus. Incubate at 28°C with shaking for 48-72 hours.

-

Production Culture : Transfer the seed culture to a production medium optimized for this compound production. Fermentation is typically carried out in a bioreactor with controlled pH, temperature (28°C), and aeration for 5-7 days.

B. Clarification of Fermentation Broth

-

Centrifugation : Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia and other solid components.

-

Microfiltration : Pass the supernatant through a 0.45 µm microfiltration membrane to remove any remaining cells and large particulates.

-

Ultrafiltration : Subject the microfiltered supernatant to ultrafiltration using a membrane with a molecular weight cut-off (MWCO) of 10 kDa. This step removes high molecular weight proteins and other macromolecules that could interfere with subsequent chromatographic steps.

C. Adsorption Chromatography on Amberlite XAD4

This step utilizes a hydrophobic resin to capture this compound and separate it from more polar impurities.

-

Resin Preparation : Wash the Amberlite XAD4 resin extensively with ethanol followed by deionized water to remove any preservatives and fines. Equilibrate the resin with a low pH buffer (e.g., 50 mM sodium phosphate, pH 3.5).

-

Sample Loading : Adjust the pH of the ultrafiltered supernatant to 3.5 and apply it to the equilibrated Amberlite XAD4 column at a flow rate of 2-3 bed volumes per hour.

-

Washing : Wash the column with 5-10 bed volumes of the equilibration buffer to remove unbound impurities.

-

Elution : Elute the bound this compound with a stepwise or linear gradient of increasing ethanol concentration (e.g., 0% to 50% ethanol in the equilibration buffer). Collect fractions and monitor for this compound activity. During this step, 27% of this compound and 44% of contaminants are adsorbed onto the resin, resulting in a purification factor of 1.5.[1]

D. Anion-Exchange Chromatography on Q Sepharose XL

This step separates this compound from other molecules based on charge.

-

Resin Preparation : Equilibrate the Q Sepharose XL column with a suitable buffer at a slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).

-

Sample Loading : Pool the active fractions from the Amberlite XAD4 column, dilute with the equilibration buffer to reduce the ethanol concentration, and load onto the equilibrated Q Sepharose XL column.

-

Washing : Wash the column with the equilibration buffer until the baseline is stable.

-

Elution : Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). Two distinct peaks with antibacterial activity may be observed during elution with 0.1% and 0.5% NaCl solutions; this compound is typically present in the first fraction.[1]

E. Desalting and Concentration using C18 SPE

The final step is to remove the salt from the purified this compound and concentrate the sample.

-

Cartridge Activation : Activate a C18 Solid-Phase Extraction (SPE) cartridge by washing with methanol followed by deionized water.

-

Sample Loading : Load the pooled active fractions from the Q Sepharose XL column onto the activated C18 cartridge.

-

Washing : Wash the cartridge with deionized water to remove the salts.

-

Elution : Elute the purified and desalted this compound with 50% methanol.[1]

-

Final Preparation : The eluted sample can be lyophilized to obtain a stable powder of purified this compound.

IV. Visualizations

The following diagrams illustrate the key workflows in the extraction and purification of this compound.

Caption: Overall workflow for this compound extraction and purification.

Caption: Workflow for Adsorption Chromatography.

Caption: Workflow for Ion-Exchange Chromatography.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Cephamycins

Note: The term "Cephemimycin" does not correspond to a recognized antibiotic in scientific literature. It is presumed that the intended subject is "Cephamycins," a class of β-lactam antibiotics. These application notes and protocols are based on the properties and testing methodologies for Cephamycins.

Introduction

Cephamycins are a class of β-lactam antibiotics that share a similar core structure with cephalosporins.[1] They are distinguished by the presence of a 7-alpha-methoxy group, which confers a high degree of resistance to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][2][3] This property often makes them effective against cephalosporin-resistant strains.[2][4] The primary mechanism of action for cephamycins is the inhibition of bacterial cell wall synthesis.[5] These notes provide an overview of the in vitro antibacterial activity of cephamycins and detailed protocols for its evaluation.

In Vitro Antibacterial Spectrum of Cephamycins

Cephamycins generally exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Their enhanced stability to β-lactamases makes them particularly potent against many Enterobacteriaceae.[6][7] The antibacterial efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[8][9]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Representative Cephamycins

| Bacterial Species | Cefoxitin (µg/mL) | Cefotetan (µg/mL) | Cefmetazole (µg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus | 1 - 4 | 1 - 8 | 1 - 4 |

| Streptococcus pneumoniae | 0.25 - 1 | 0.12 - 0.5 | 0.12 - 1 |

| Gram-Negative | |||

| Escherichia coli | ≤ 0.5 - 8 | ≤ 0.25 - 4 | ≤ 0.5 - 8 |

| Klebsiella pneumoniae | 1 - 16 | 0.5 - 8 | 1 - 16 |

| Proteus mirabilis | ≤ 0.5 - 8 | ≤ 0.25 - 2 | ≤ 0.5 - 4 |

| Bacteroides fragilis | 8 - 32 | 16 - 64 | 8 - 32 |

Note: MIC values can vary significantly between different strains of the same bacterial species. The data presented here are for illustrative purposes and represent a general range of reported values.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls.[5] This process involves the antibiotic binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[10] The inhibition of PBPs leads to a weakened cell wall and ultimately results in cell lysis and death. The resistance of cephamycins to β-lactamases ensures that the antibiotic can reach its PBP targets in bacteria that produce these enzymes.[3]

Caption: Mechanism of action of Cephamycins.

Experimental Protocols

The following are standard protocols for determining the in vitro antibacterial activity of Cephamycins.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium.[11]

Materials:

-

Cephamycin antibiotic powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile diluents (e.g., water, DMSO)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Antibiotic Stock Solution:

-

Prepare a stock solution of the Cephamycin in a suitable sterile solvent (e.g., sterile deionized water) to a high concentration (e.g., 10 mg/mL).[11]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Cephamycin stock solution to the first well of each row to be tested and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.[11]

-

-

MIC Determination:

Caption: Workflow for Broth Microdilution.

Agar Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which bacteria are then inoculated.[13]

Materials:

-

Cephamycin antibiotic powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures in logarithmic growth phase

-

Inoculum replicating device

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Prepare serial dilutions of the Cephamycin and add them to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.[12]

-

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic.[2]

Materials:

-

Paper disks impregnated with a known concentration of Cephamycin

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures in logarithmic growth phase

-

Sterile swabs

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

-

Application of Antibiotic Disks:

-

Aseptically place the Cephamycin-impregnated disks onto the surface of the agar.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area around the disk where no bacteria have grown).

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]